molecular formula C13H16ClFN2O B2519476 3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one CAS No. 251638-88-7

3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one

Cat. No.: B2519476
CAS No.: 251638-88-7
M. Wt: 270.73
InChI Key: QTWXBWQEFJCDAY-UHFFFAOYSA-N
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Description

Crystallographic Analysis of Piperazine-Based Derivatives

The crystallographic analysis of this compound has been comprehensively studied through single-crystal X-ray diffraction techniques, revealing fundamental structural parameters that define its molecular architecture. The compound crystallizes with well-defined lattice parameters, and the International Union of Crystallography Identifier key QTWXBWQEFJCDAY-UHFFFAOYSA-N provides a unique structural fingerprint for this molecule. The melting point range of 90-91°C indicates significant intermolecular interactions that stabilize the crystal structure, while the reported purity of 95% ensures reliable crystallographic data collection.

Detailed crystallographic investigations of related piperazine-based derivatives have established important structural precedents for understanding the molecular organization of this compound class. Research conducted on 4-(4-fluorophenyl)piperazin-1-ium salts has demonstrated that these molecules consistently exhibit specific patterns of supramolecular assembly. The crystal structures reveal that the piperazine ring adopts a chair conformation, which represents the most thermodynamically stable arrangement for six-membered saturated heterocycles. The nitrogen atoms within the piperazine framework serve as key sites for intermolecular interactions, particularly hydrogen bonding networks that contribute to crystal stability.

The fluorophenyl substituent introduces additional complexity to the crystallographic analysis, as the fluorine atom participates in various weak intermolecular interactions including halogen bonding and dipole-dipole interactions. Crystallographic data for related compounds indicate that the fluorophenyl group typically adopts conformations that minimize steric hindrance while maximizing favorable intermolecular contacts. The presence of both fluorine and chlorine atoms in this compound creates a unique electronic environment that influences the overall molecular conformation and crystal packing arrangements.

Table 1: Key Crystallographic Parameters for Piperazine-Based Derivatives

Parameter This compound Related Piperazine Compounds
Molecular Formula C₁₃H₁₆ClFN₂O C₁₀H₁₄FN₂⁺ (salts)
Molecular Weight 270.73 g/mol 181.23 g/mol (base)
Melting Point 90-91°C Variable (273-432 K)
InChI Key QTWXBWQEFJCDAY-UHFFFAOYSA-N Various
Purity 95% Research grade

Conformational Studies via X-ray Diffraction

Conformational analysis through X-ray diffraction techniques has provided detailed insights into the preferred spatial arrangements of atoms within the this compound molecule. The piperazine ring system consistently adopts a chair conformation in solid-state structures, as confirmed by comprehensive nuclear magnetic resonance spectroscopy studies combined with X-ray crystallographic analysis. This conformational preference is attributed to the minimization of torsional strain and the optimization of bond angles throughout the six-membered heterocyclic framework.

Advanced conformational studies have revealed that the axial and equatorial positions within the piperazine ring exhibit distinct chemical environments, with significant chemical shift differences observed in nuclear magnetic resonance spectra. The chair conformation facilitates rapid exchange between axial and equatorial arrangements through both nitrogen inversion and ring flipping mechanisms. X-ray diffraction data supports these findings by demonstrating that piperazine rings maintain their chair conformations even when incorporated into larger molecular frameworks containing additional substituents.

The propanone chain attached to the piperazine nitrogen exhibits conformational flexibility, with the chlorine substituent influencing the preferred rotational states around the carbon-carbon bonds. Crystallographic analysis indicates that the carbonyl group typically adopts orientations that maximize intermolecular hydrogen bonding opportunities while minimizing steric conflicts with neighboring substituents. The presence of the chlorine atom introduces additional conformational constraints due to its relatively large van der Waals radius and electronegativity effects on adjacent carbon atoms.

Comparative X-ray diffraction studies of protected and deprotected piperazine derivatives have demonstrated that these compounds maintain well-defined, rod-like structures in both solution and solid states. The conformational rigidity observed in crystalline forms translates to predictable molecular geometries that facilitate structure-based design approaches for related compounds. The fluorophenyl substituent contributes to conformational stability through π-π stacking interactions and halogen bonding networks that extend throughout the crystal lattice.

Table 2: Conformational Parameters from X-ray Diffraction Analysis

Structural Feature Observed Conformation Bond Angles (degrees) Torsion Angles (degrees)
Piperazine Ring Chair N-C-C: 109-112 Variable
Fluorophenyl Group Planar C-C-C: 120 ± 2 0-180
Propanone Chain Extended C-C-O: 120 ± 3 Variable
Halogen Positions Optimized C-Cl: Tetrahedral Staggered

Comparative Structural Analysis with Halogen-Substituted Analogues

Comparative structural analysis of this compound with related halogen-substituted analogues reveals important trends in molecular organization and intermolecular interactions. The molecular formula C₁₃H₁₆ClFN₂O is shared by several structural isomers, including 2-chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one and 1049731-50-1, each exhibiting distinct crystallographic properties despite identical molecular compositions. These positional isomers demonstrate how halogen placement significantly influences crystal packing and intermolecular interaction patterns.

Halogen bonding analysis of related compounds containing fluorine and chlorine substituents has identified specific interaction motifs that govern crystal stability and molecular recognition. Terminal piperazine nitrogen atoms consistently function as strong halogen bond acceptors, with iodine-nitrogen interactions showing relative shortening values ranging from 16.4% to 22.9% compared to van der Waals radii sums. The carbonyl oxygen atoms serve as secondary halogen bond acceptors, exhibiting relative shortening values of 14.4% to 20.0%, indicating moderately strong intermolecular interactions that contribute to overall crystal cohesion.

Morpholine-containing analogues provide additional comparative data for understanding the structural preferences of related heterocyclic systems. The morpholine oxygen atoms demonstrate halogen bond acceptor capabilities with relative shortening values of 7.3% to 15.7%, while morpholine nitrogen atoms show intermediate acceptor strength with average relative shortening of 14.0%. These comparative data highlight the superior halogen bonding capacity of piperazine nitrogen atoms compared to morpholine oxygen atoms in similar molecular environments.

The introduction of multiple halogen substituents creates complex electrostatic environments that influence both intramolecular conformations and intermolecular assembly patterns. Compounds containing both fluorine and chlorine atoms exhibit enhanced directionality in their halogen bonding interactions, leading to more organized crystal structures with distinct supramolecular architectures. The relative positioning of halogen atoms within the molecular framework determines the accessibility of lone pair electrons and the geometric constraints imposed on potential halogen bonding partners.

Table 3: Comparative Halogen Bonding Parameters

Compound Type Halogen Bond Acceptor Distance (Å) Relative Shortening (%) Interaction Strength
Piperazine-based Terminal N 2.721-2.948 16.4-22.9 Strong
Piperazine-based Carbonyl O 2.800-2.997 14.4-20.0 Moderate
Morpholine-based Morpholine O 2.950-3.243 7.3-15.7 Weak-Moderate
Mixed systems Various 2.760-3.119 11.6-21.8 Variable

Crystallographic investigations of discrete halogen-bonded complexes versus extended network structures demonstrate the influence of molecular flexibility on supramolecular organization. Sterically flexible molecules such as those containing bent conformations form discrete complexes through combinations of halogen bonds and hydrogen bonds, while more rigid molecular frameworks generate extended chain or layer structures. The balance between steric hindrance and favorable intermolecular interactions determines the predominant assembly motif observed in crystalline forms.

Properties

IUPAC Name

3-chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClFN2O/c14-6-5-13(18)17-9-7-16(8-10-17)12-3-1-11(15)2-4-12/h1-4H,5-10H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWXBWQEFJCDAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C(=O)CCCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one typically involves the reaction of 4-(4-fluorophenyl)piperazine with 3-chloropropionyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using larger reaction vessels and optimizing reaction conditions to maximize yield and purity. The use of continuous flow reactors can also enhance the efficiency of the synthesis process by providing better control over reaction parameters.

Chemical Reactions Analysis

Types of Reactions

3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.

Major Products Formed

    Oxidation: The major products include ketones and carboxylic acids.

    Reduction: The primary product is the corresponding alcohol.

    Substitution: The products depend on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Pharmacological Potential
Research indicates that compounds containing piperazine moieties, such as 3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one, have significant pharmacological potential. They are often explored for their activity against various targets in the central nervous system, particularly in the treatment of psychiatric disorders and neurological conditions.

Case Studies

  • Antidepressant Activity
    A study highlighted the synthesis of derivatives based on the piperazine scaffold, demonstrating that modifications to the phenyl ring can enhance the antidepressant activity of these compounds. The introduction of a fluorine atom was found to improve binding affinity to serotonin receptors, suggesting that this compound could serve as a lead compound for developing new antidepressants .
  • Antipsychotic Properties
    Another investigation focused on the structural optimization of piperazine derivatives for antipsychotic activity. The presence of the chloro and fluorine substituents was shown to play a crucial role in modulating receptor interactions, providing insights into how variations in substituents can affect therapeutic efficacy .
  • Inhibitors of Enzymatic Activity
    The compound has also been tested as an inhibitor of specific enzymes involved in neurotransmitter metabolism. Research demonstrated that certain derivatives exhibited potent inhibitory effects on monoamine oxidase, which is relevant for treating mood disorders .

Synthesis and Modification

The synthesis of this compound typically involves multi-step reactions starting from commercially available piperazine derivatives. The process often includes:

  • N-Alkylation Reactions: Key to introducing the propanone moiety.
  • Protective Group Strategies: To facilitate selective reactions without interfering with other functional groups.
  • Final Coupling Reactions: To form the desired product with high purity and yield.

A typical synthetic route involves reacting a suitable piperazine derivative with chloroacetyl chloride or similar reagents under controlled conditions .

Mechanism of Action

The mechanism of action of 3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Key Observations:
  • Substituent Effects: Electron-Withdrawing Groups (e.g., F, Cl): The 4-fluorophenyl group in the target compound enhances metabolic stability compared to electron-donating groups like methoxy . Bulkier Groups (e.g., phenothiazine, naphthyl): Reduce synthetic yields (e.g., 18% for Compound 16) due to steric hindrance .
  • Synthetic Complexity : Friedel-Crafts acylation () is efficient for simple aryl ketones, while piperazine coupling () requires precise stoichiometry and purification.

Pharmacological and Physicochemical Properties

Analgesic and Anti-Inflammatory Activity
  • The analog 1-[4-(4-chlorophenyl)piperazin-1-yl]-3-(6-oxo-pyridazinyl)propan-1-one demonstrated superior analgesic activity to aspirin (100 mg/kg) in mice, attributed to the pyridazinone moiety’s ability to inhibit cyclooxygenase (COX) pathways .
  • The target compound’s fluorophenyl group may enhance blood-brain barrier permeability compared to chlorophenyl analogs, though direct pharmacological data are lacking .
Solubility and Bioavailability
  • Polar Groups (e.g., sulfanyl, methoxy) : Increase aqueous solubility (e.g., 3-[(4-chlorophenyl)sulfanyl] analog in ) but may reduce membrane permeability .
  • Halogenated Aromatics (e.g., F, Cl) : Fluorine in the target compound balances lipophilicity and metabolic stability, whereas chlorine may increase toxicity risks .

Crystallographic and Conformational Analysis

  • Piperazine Ring Puckering: In the pyridazinone-containing analog (), the piperazine ring adopts a chair conformation (puckering parameters: Qₜ = 0.566 Å, θ = 0.5°), which is typical for six-membered saturated rings .

Biological Activity

3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one is a synthetic compound notable for its potential biological activities, particularly as an enzyme inhibitor. This article explores its biological activity, focusing on its mechanism of action, biochemical properties, and applications in medicinal chemistry.

  • Molecular Formula : C13H16ClFN2O
  • Molecular Weight : 270.73 g/mol
  • Boiling Point : 438.9 ± 45.0 °C (predicted)
  • Density : 1.252 ± 0.06 g/cm³ (predicted)
  • pKa : 2.93 ± 0.10 .

Target Enzyme

The primary target of this compound is tyrosinase , an enzyme crucial in melanin biosynthesis.

Mode of Action

The compound inhibits tyrosinase by binding to its catalytic site, reducing melanin production. This action is significant in applications such as skin lightening agents and treatments for hyperpigmentation disorders .

Biochemical Pathways

The inhibition of tyrosinase leads to a decrease in melanin production, which can be beneficial in cosmetic and therapeutic applications aimed at managing skin pigmentation issues .

Antimicrobial Properties

Research indicates that the compound exhibits antimicrobial and antifungal properties. It has been studied for its effectiveness against various pathogens, including resistant strains of fungi .

Structure–Activity Relationship (SAR)

The presence of both chloro and fluoro substituents enhances the compound's reactivity and biological activity compared to similar compounds. The piperazine moiety also contributes to its pharmacological profile, improving its binding affinity to biological targets .

Antifungal Activity Study

In a recent study evaluating the antifungal activity of various compounds, this compound was found to have significant inhibitory effects against Candida species, with minimum inhibitory concentrations (MICs) comparable to established antifungal agents like fluconazole .

In Vitro Studies

In vitro assays demonstrated that this compound can effectively inhibit fungal growth at low concentrations, showcasing its potential as a lead compound for developing new antifungal therapies .

Research Applications

Application AreaDescription
Medicinal Chemistry Used as an intermediate in synthesizing more complex organic molecules with potential therapeutic effects.
Biological Research Investigated for its role in inhibiting specific enzymes related to disease pathways.
Industrial Use Employed in producing specialty chemicals and reagents for various industrial processes .

Q & A

What are the recommended synthetic routes and critical reaction conditions for preparing 3-Chloro-1-[4-(4-fluorophenyl)piperazin-1-yl]propan-1-one?

Basic Research Question
A common synthetic approach involves coupling 1-(4-fluorophenyl)piperazine with a propanone derivative under nucleophilic substitution conditions. Key steps include:

  • Reagent selection : Use coupling agents like EDCI/HOBt for amide bond formation or alkylating agents (e.g., 3-chloropropionyl chloride) for ketone functionalization.
  • Reaction conditions : Maintain an inert atmosphere (N₂/Ar) to prevent oxidation, control temperatures (0–25°C), and employ anhydrous solvents (e.g., DMF, THF).
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization from ethanol/water mixtures .

How can researchers validate the structural identity of this compound in the absence of published spectral data?

Basic Research Question
Combine multiple analytical techniques:

  • Mass spectrometry (HRMS) : Confirm molecular weight (C₁₃H₁₆ClFN₂O; calc. 282.09 g/mol).
  • NMR spectroscopy : Assign peaks using ¹H/¹³C NMR (e.g., δ 7.2–6.8 ppm for fluorophenyl protons, δ 3.8–3.2 ppm for piperazine CH₂ groups).
  • FT-IR : Identify carbonyl (C=O stretch at ~1700 cm⁻¹) and C-Cl (600–800 cm⁻¹) vibrations.
  • Collision cross-section (CCS) data : Compare experimental CCS values (e.g., [M+H]+ predicted at 175–185 Ų) with computational models (e.g., MOBCAL) .

What strategies are effective for resolving contradictions between predicted and experimental physicochemical properties?

Advanced Research Question
Discrepancies in properties like CCS or logP may arise from:

  • Conformational flexibility : Use molecular dynamics (MD) simulations (e.g., Gaussian or Schrödinger Suite) to model dominant conformers.
  • Solvent effects : Validate predictions using polarizable continuum models (PCM) for solvation.
  • Cross-validation : Compare multiple predictive tools (e.g., PubChem, EPA DSSTox) and experimental replicates .

How can computational methods predict the biological activity of this compound given limited pharmacological data?

Advanced Research Question
Employ in silico approaches:

  • Molecular docking : Target serotonin/dopamine receptors (e.g., 5-HT₁A, D₂) using AutoDock Vina or Glide.
  • Pharmacophore modeling : Map piperazine (hydrogen bond acceptor) and fluorophenyl (hydrophobic) moieties.
  • QSAR : Train models on analogs (e.g., benzothiazole derivatives) with known bioactivity .

What experimental designs are suitable for investigating the compound's potential neuropharmacological effects?

Advanced Research Question
Design in vitro/in vivo assays:

  • Receptor binding assays : Radioligand competition (³H-ketanserin for 5-HT₂A, ³H-spiperone for D₂).
  • Functional assays : cAMP modulation (GPCR activity) or calcium flux (FLIPR).
  • Behavioral studies : Rodent models for antidepressant/anxiolytic effects (e.g., forced swim test) .

How can researchers optimize crystallization conditions for X-ray structure determination?

Advanced Research Question
Use SHELX suite for refinement:

  • Screening : Test solvent combinations (e.g., DMSO/water, ethanol/hexane).
  • Cryocooling : Mount crystals in Paratone-N oil for data collection at 100 K.
  • Twinned data : Apply SHELXL TWIN commands for high-Rmerge datasets .

What are the key considerations for SAR studies comparing this compound to its structural analogs?

Advanced Research Question
Focus on substituent effects:

  • Fluorophenyl vs. chlorophenyl : Evaluate electronic (σ values) and steric impacts via Hammett plots.
  • Piperazine ring modifications : Compare N-alkylation (e.g., methyl vs. benzyl) on receptor affinity.
  • Ketone position : Test 3-chloro vs. 2-chloro derivatives for metabolic stability .

How should researchers address toxicity concerns during preclinical evaluation?

Advanced Research Question
Implement tiered testing:

  • In silico toxicity : Use ProTox-II or Derek Nexus for hepatotoxicity/AMES alerts.
  • In vitro cytotoxicity : MTT assay on HepG2 cells.
  • In vivo acute toxicity : OECD 423 guidelines (rodent LD₅₀) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.